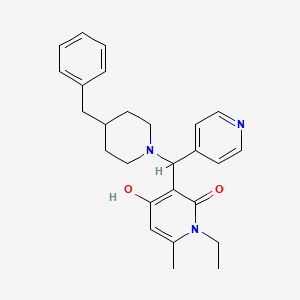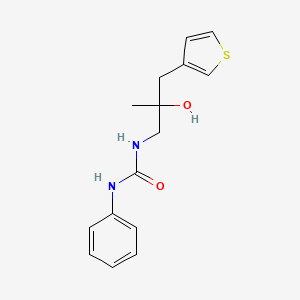
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide, commonly known as BTO, is a compound that has gained significant attention in the field of scientific research due to its potential for various applications.
Wissenschaftliche Forschungsanwendungen
BTO has been studied for its potential use in various scientific research applications, including as an anticancer agent, an anti-inflammatory agent, and an antimicrobial agent. Studies have shown that BTO exhibits activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BTO has also been shown to have anti-inflammatory effects in animal models of inflammation, and antimicrobial activity against a range of bacteria and fungi.
Wirkmechanismus
The mechanism of action of BTO is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and pathways involved in cancer cell proliferation, inflammation, and microbial growth. BTO has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression, and to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
BTO has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory mediator production, and the inhibition of microbial growth. BTO has also been shown to have antioxidant activity and to inhibit the formation of reactive oxygen species, which are involved in various disease processes.
Vorteile Und Einschränkungen Für Laborexperimente
BTO has several advantages for use in lab experiments, including its relatively low cost, its stability, and its ability to be easily synthesized. However, BTO also has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on BTO, including the development of more potent analogs with improved activity against cancer cells, the investigation of the mechanism of action of BTO in more detail, and the evaluation of the safety and efficacy of BTO in animal models and clinical trials. Additionally, BTO could be studied for its potential use in combination with other drugs or therapies for the treatment of cancer, inflammation, and infectious diseases.
In conclusion, BTO is a compound that has shown promise for various scientific research applications, including as an anticancer agent, an anti-inflammatory agent, and an antimicrobial agent. While much remains to be learned about the mechanism of action of BTO and its potential uses, the current research suggests that BTO has significant potential for future development and investigation.
Synthesemethoden
The synthesis of BTO involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 4-fluorobenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2,5-dimethyl-1H-pyrrole-3-carboxylic acid in the presence of a coupling reagent. The final product is obtained after purification and isolation.
Eigenschaften
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-2-3-4-13-20-21-16(24-13)19-14(22)15-18-9-12(23-15)10-5-7-11(17)8-6-10/h5-9H,2-4H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKWSRPFRXTTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea](/img/structure/B2910639.png)
![1-ethyl-5-{[isopropyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2910640.png)


![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2910643.png)
![N-(2-chlorobenzyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2910648.png)


![7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2910653.png)
![N-(4-nitrobenzo[d]thiazol-5-yl)acetamide](/img/structure/B2910655.png)
![(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2910656.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-1-(p-tolyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2910657.png)

